molecular formula C15H9ClN2 B1363656 5-chloro-3-phenyl-1H-indole-2-carbonitrile CAS No. 24139-17-1

5-chloro-3-phenyl-1H-indole-2-carbonitrile

Cat. No.: B1363656
CAS No.: 24139-17-1
M. Wt: 252.7 g/mol
InChI Key: IMUZPCJSWNBMLL-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry Research

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. ijpsr.comresearchgate.netmdpi.com Indole derivatives are widespread in nature, forming the core of essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. mdpi.comresearchgate.net Their structural versatility and ability to interact with a multitude of biological targets have made them a focal point of extensive research. mdpi.comnih.gov

In medicinal chemistry, the indole scaffold is a key component in numerous therapeutic agents with a wide array of pharmacological activities. nih.govmdpi.com These include anticancer (e.g., Vincristine), antihypertensive (e.g., Reserpine), and anti-inflammatory (e.g., Indomethacin) properties. mdpi.comnih.gov Researchers have successfully modified the indole ring to develop novel drug candidates for various conditions, including neurodegenerative diseases, metabolic disorders, and infectious diseases. nih.gov The ability of indole derivatives to target diverse biological pathways, such as protein kinases and cyclooxygenase (COX) enzymes, underscores their importance in modern drug development. mdpi.commdpi.com The ongoing exploration of indole-based compounds continues to yield new therapeutic leads, including molecules capable of combating drug-resistant cancers and pathogens. researchgate.netnih.gov

Overview of 5-Chloro-3-phenyl-1H-indole-2-carbonitrile as a Research Compound

This compound is a specific indole derivative that has garnered attention within the scientific community primarily as a synthetic intermediate and a scaffold for building more complex molecules. Its structure features a chlorine atom at the 5-position, a phenyl group at the 3-position, and a nitrile (carbonitrile) group at the 2-position of the indole core. These substitutions create a unique electronic and steric profile, making it a valuable building block in organic synthesis.

Research has demonstrated its utility in the synthesis of novel compounds with potential biological activities. For instance, it serves as a precursor for creating more elaborate structures, such as 1,3-benzoxazin-2-ones, which have been screened for antimicrobial and antituberculosis activities. researchgate.net The presence of the chloro, phenyl, and nitrile groups provides multiple reaction sites for further chemical modification, allowing chemists to generate libraries of related compounds for biological screening. nih.gov Studies on related 5-chloro-indole structures have explored their potential as antiproliferative agents and inhibitors of specific enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com While research on the direct biological effects of this compound itself is limited in publicly available literature, its role as a foundational molecule for developing potentially therapeutic agents is well-established. researchgate.netresearchgate.net

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
IUPAC Name This compound nih.gov
Molecular Formula C₁₅H₉ClN₂ nih.gov
Molecular Weight 252.70 g/mol nih.gov
CAS Number 24139-17-1 nih.gov
Canonical SMILES C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C#N nih.gov
InChIKey IMUZPCJSWNBMLL-UHFFFAOYSA-N nih.gov

Historical Context and Evolution of Research on Indole-2-carbonitrile Scaffolds

The indole-2-carbonitrile scaffold, characterized by the cyano group at the second position of the indole ring, has long been recognized for its synthetic utility. nih.gov Historically, these compounds were valued as effective precursors for a variety of chemical transformations. The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, amides, or carboxylic acids, or used to construct more complex heterocyclic systems. nih.gov

In recent decades, research has evolved from viewing indole-2-carbonitriles merely as synthetic intermediates to recognizing their potential as bioactive molecules in their own right. nih.gov The development of advanced synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions like the Sonogashira, Suzuki-Miyaura, and Heck reactions, has revolutionized the field. nih.govmdpi.com These methods allow for the precise and efficient introduction of various substituents onto the indole core, leading to the creation of diverse and highly functionalized indole-2-carbonitrile derivatives. mdpi.com This has enabled a more systematic exploration of their structure-activity relationships and their potential applications in medicinal chemistry, including their use in developing antagonist molecules for various biological receptors. nih.gov The continued refinement of synthetic strategies provides researchers with powerful tools to design and construct novel indole-2-carbonitrile-based compounds for a wide range of scientific investigations.

Properties

IUPAC Name

5-chloro-3-phenyl-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUZPCJSWNBMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377327
Record name 5-chloro-3-phenyl-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24139-17-1
Record name 5-chloro-3-phenyl-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 5-Chloro-3-phenyl-1H-indole-2-carbonitrile

The construction of the this compound scaffold primarily relies on well-established methods for indole (B1671886) ring formation. These methods are adapted to incorporate the specific substituents required in the final molecule.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis stands as a cornerstone in the preparation of substituted indoles and is a viable route to this compound. nih.govwikipedia.orgbyjus.com This venerable reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an appropriate aldehyde or ketone. wikipedia.orgbyjus.com

For the synthesis of the target molecule, the logical precursors would be (4-chlorophenyl)hydrazine and a carbonyl compound possessing a phenyl group and a cyano group at the α-position. A suitable carbonyl precursor is 2-cyano-2-phenylacetaldehyde or a synthetic equivalent. The general mechanism proceeds through the formation of the (4-chlorophenyl)hydrazone, which upon treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Brønsted acids like HCl or H₂SO₄), undergoes a byjus.combyjus.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

A plausible reaction scheme is outlined below:

Table 1: Plausible Fischer Indole Synthesis for this compound

Reactant 1 Reactant 2 Catalyst Product

Reductive Cyclization Strategies for Indole Formation

Another powerful strategy for indole synthesis involves the reductive cyclization of ortho-substituted nitroarenes. This approach is particularly useful for constructing indoles with diverse substitution patterns. In the context of this compound, a suitable precursor would be a 2-(2-nitro-4-chlorophenyl)-3-phenylacrylonitrile derivative.

The reduction of the nitro group, typically with reagents like tin(II) chloride, sodium dithionite, or through catalytic hydrogenation, generates an in-situ amino group. This amino group then undergoes intramolecular cyclization onto the activated double bond of the acrylonitrile (B1666552) moiety, followed by aromatization to furnish the indole ring.

Table 2: Plausible Reductive Cyclization for this compound

Precursor Reducing Agent Key Transformation Product

This method offers the advantage of utilizing readily available starting materials and often proceeds under milder conditions compared to the Fischer indole synthesis.

Other Established Synthetic Routes to Substituted Indoles

Beyond the Fischer and reductive cyclization methods, other named reactions in indole synthesis could potentially be adapted. For instance, palladium-catalyzed cross-coupling reactions have emerged as versatile tools for constructing complex heterocyclic systems. A strategy could involve the coupling of a suitably functionalized aniline (B41778) with an alkyne, followed by cyclization. However, specific applications of such methods for the direct synthesis of this compound are not prominently documented in the literature.

Derivatization and Functionalization Strategies

Once the this compound core is assembled, its chemical reactivity can be exploited to introduce further molecular diversity. Key sites for functionalization include the indole nitrogen (N1) and the carbonitrile group at the C2 position.

Modifications at the Indole Nitrogen (N1)

The indole nitrogen possesses a reactive N-H bond that can readily participate in various chemical transformations, most notably N-alkylation and N-arylation.

N-Alkylation: The introduction of alkyl groups at the N1 position is a common strategy to modify the properties of indole derivatives. This is typically achieved by deprotonating the indole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

Table 3: General Conditions for N-Alkylation of Indoles

Substrate Base Alkylating Agent Solvent Product

N-Arylation: The formation of N-arylindoles can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the indole with an aryl halide in the presence of a palladium or copper catalyst and a suitable ligand.

Transformations of the Carbonitrile Group (C2) to Other Functionalities

The carbonitrile group at the C2 position is a versatile functional handle that can be converted into a variety of other functionalities, including amides, carboxylic acids, and amines.

Hydrolysis to Amide and Carboxylic Acid: The nitrile group can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis, often achievable under controlled basic conditions, yields the corresponding carboxamide: 5-chloro-3-phenyl-1H-indole-2-carboxamide. More vigorous acidic or basic hydrolysis will lead to the formation of the carboxylic acid: 5-chloro-3-phenyl-1H-indole-2-carboxylic acid.

Reduction to Amine: The carbonitrile can be reduced to a primary amine, yielding (5-chloro-3-phenyl-1H-indol-2-yl)methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Table 4: Representative Transformations of the Carbonitrile Group

Starting Material Reagents and Conditions Product Functional Group Transformation
This compound H₂O, NaOH (aq.), heat 5-chloro-3-phenyl-1H-indole-2-carboxamide Nitrile to Amide
This compound H₃O⁺, heat 5-chloro-3-phenyl-1H-indole-2-carboxylic acid Nitrile to Carboxylic Acid

Substituent Variations on the Phenyl Group (C3)

The electronic and steric nature of the phenyl group at the C3 position can significantly influence the properties of the indole scaffold. While the parent 3-phenyl derivative is a key structure, variations in the substitution pattern of this phenyl ring can lead to a diverse library of compounds with potentially altered biological activities.

Reactions Involving the Chloro Group (C5)

The chlorine atom at the C5 position of the indole ring offers a site for further functionalization, primarily through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position. researchgate.net

While specific examples of reactions involving the C5-chloro group of this compound are not explicitly documented, the reactivity of other 5-chloroindole (B142107) derivatives provides a strong indication of its synthetic potential. nih.govfrontiersin.org For instance, the chloro group can be replaced with various aryl, alkyl, or alkynyl groups, allowing for the synthesis of a wide range of C5-functionalized indole derivatives. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Novel Synthetic Methodologies

The development of more efficient, sustainable, and versatile methods for the synthesis of indole derivatives is an ongoing area of research.

Catalytic Approaches in Indole Synthesis

Modern organic synthesis heavily relies on catalytic methods to improve reaction efficiency and reduce waste. For the synthesis of indole-2-carbonitriles, palladium-catalyzed cross-coupling reactions have been extensively used to introduce substituents at various positions of the indole ring. nih.gov For example, the Suzuki-Miyaura coupling can be employed to introduce the phenyl group at the C3 position of a suitably functionalized indole precursor.

A patent describes a palladium-catalyzed direct arylation method for the synthesis of 3-substituted phenyl indole compounds, which could potentially be adapted for the synthesis of the target molecule. google.com Such catalytic C-H activation/arylation strategies represent a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of indole synthesis, this often involves the use of greener solvents (like water or ionic liquids), solvent-free conditions, microwave irradiation to accelerate reactions, and the use of heterogeneous or recyclable catalysts. researchgate.netrsc.orgresearchgate.net

While a specific green synthesis protocol for this compound has not been reported, the broader field of indole synthesis has seen significant advances in this area. For instance, microwave-assisted Fischer indole synthesis and multicomponent reactions in aqueous media are becoming increasingly common. researchgate.net The application of these principles to the synthesis of the target compound could lead to more sustainable and efficient production methods.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Detailed DFT studies, which are crucial for understanding the structural and electronic properties of a molecule, have not been specifically reported for 5-chloro-3-phenyl-1H-indole-2-carbonitrile. Such studies would typically involve:

Molecular Geometry Optimization

Information regarding the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, as determined by computational methods, is not available.

Electronic Structure Analysis (HOMO-LUMO Gap)

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is essential for understanding a molecule's electronic transitions and reactivity. Specific data on the HOMO-LUMO energy gap for this compound has not been found in the surveyed literature.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. However, MEP analysis for this specific compound is not documented in available research.

Global Reactivity Descriptors

Global reactivity descriptors, such as ionization potential, electron affinity, and electrophilicity index, provide quantitative measures of a molecule's reactivity. The calculation of these descriptors for this compound has not been reported.

Spectroscopic Property Predictions

While some experimental spectroscopic data (IR, NMR) exists, theoretical predictions of these properties using DFT, which can aid in the assignment of experimental signals, have not been specifically published for this compound.

Molecular Docking and Molecular Dynamics Simulations

There is a lack of published research detailing molecular docking or molecular dynamics simulations specifically involving this compound. These computational techniques are vital for exploring the potential interactions of a compound with biological targets, such as proteins or enzymes, and for understanding its dynamic behavior in a biological environment. Without such studies, the potential bioactivity and binding modes of this compound remain speculative from a computational standpoint.

Ligand-Target Interaction Prediction

No published studies were found that computationally predict the biological targets of this compound.

Binding Affinity Estimation

There are no available research articles detailing the computational estimation of binding affinity for this compound to any specific biological target.

Quantum Chemical Calculations for Reaction Mechanisms

A search for quantum chemical calculations to investigate the reaction mechanisms involved in the synthesis or reactivity of this compound yielded no results.

Preclinical in Vitro Biological Activity and Mechanistic Insights

Antimicrobial Research

Derivatives of the 5-chloro-3-phenyl-1H-indole nucleus have been synthesized and evaluated for a broad spectrum of antimicrobial properties. These studies explore their efficacy against various strains of bacteria, fungi, and mycobacteria.

Antibacterial Activity

Several studies have confirmed the screening of 5-chloro-3-phenyl-1H-indole derivatives against both Gram-positive and Gram-negative bacteria. A series of novel compounds derived from 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) were assessed for their activity against bacterial species such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis researchgate.netnih.gov. The research indicates that the presence of chloro groups in the aromatic ring can enhance antibacterial activity researchgate.net.

Bacterial StrainActivity of DerivativesReference
Staphylococcus aureusScreening performed researchgate.netnih.gov
Escherichia coliScreening performed researchgate.netnih.gov
Bacillus subtilisScreening performed researchgate.netnih.gov

Antifungal Activity

The antifungal potential of this class of compounds has also been a subject of investigation. The same series of derivatives stemming from 5-chloro-3-phenyl-1H-indole-2-carbonyl azide were tested for their efficacy against pathogenic fungi, including Aspergillus niger and Candida albicans researchgate.netnih.gov. These screenings are crucial for identifying new scaffolds for the development of novel antifungal agents.

Fungal StrainActivity of DerivativesReference
Aspergillus nigerScreening performed researchgate.netnih.gov
Candida albicansScreening performed researchgate.netnih.gov

Antituberculosis Activity

The 5-chloro-3-phenyl-1H-indole scaffold has been identified as a promising framework for developing agents against Mycobacterium tuberculosis. Various derivatives, including indole-2-carboxamides and spirothiazolidinones, have demonstrated notable antitubercular activity researchgate.netnih.govnih.gov. Specifically, certain spirothiazolidinone derivatives bearing the 5-chloro-3-phenyl-1H-indole moiety exhibited significant activity against the H37Rv strain of M. tuberculosis, with some compounds showing MIC values in the low micromolar range nih.gov. The mycobacterial membrane protein large 3 (MmpL3) transporter is a key target for many indole-2-carboxamides, which are active against both drug-susceptible and drug-resistant strains nih.gov.

Antiproliferative and Apoptotic Studies

The development of novel anticancer agents has extensively utilized the indole (B1671886) scaffold. Numerous derivatives of 5-chloro-indole have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines and to induce apoptosis.

Inhibition of Cancer Cell Lines

A range of 5-chloro-indole-2-carboxylate and 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives have shown potent antiproliferative activity against a panel of human cancer cell lines, including MCF-7 (breast), HCT116 (colon), HepG2 (liver), and A549 (lung). nih.govmdpi.comnih.gov Some of these compounds demonstrated significant growth inhibition with GI₅₀ (50% Growth Inhibition) values in the nanomolar range, occasionally outperforming reference drugs like erlotinib (B232) nih.govmdpi.com. For instance, certain 5-chloro-indole-2-carboxylate derivatives displayed GI₅₀ values ranging from 29 nM to 78 nM across the tested cell lines mdpi.com. Another study highlighted a derivative that inhibited the growth of HCT116 cells with an EC₅₀ value of 7.1 ± 0.6 μM nih.gov.

Cancer Cell LineCompound Class TestedObserved Activity (GI₅₀/IC₅₀/EC₅₀)Reference
MCF-7 (Breast Cancer)5-chloro-indole-2-carboxamides/carbohydrazidesPotent antiproliferative activity nih.govnih.gov
HCT116 (Colon Cancer)5-chloro-indole-2-carboxamides/carbohydrazidesEC₅₀ of 7.1 µM for one derivative nih.govnih.gov
HepG2 (Liver Cancer)Benzimidazole derivatives (related scaffold)Significant antiproliferative activity jksus.org
A549 (Lung Cancer)5-chloro-indole-2-carboxamides/carbohydrazidesPotent antiproliferative activity nih.govnih.gov

Cell Cycle Arrest Mechanisms

The antiproliferative effects of indole derivatives are often linked to their ability to interfere with the cell cycle, a critical process for cell division and proliferation. While detailed mechanistic studies for all 5-chloro-3-phenyl-1H-indole derivatives are not universally available, related indole-containing compounds have been shown to induce cell cycle arrest, particularly at the G2/M phase. For example, a pyrazino[1,2-a]indoletrione analogue, which contains an indole core, was found to arrest colorectal cancer cells at the G2/M phase by stabilizing microtubules mdpi.com. This mechanism prevents cancer cells from completing mitosis, ultimately leading to apoptosis. Although not directly demonstrated for 5-chloro-3-phenyl-1H-indole-2-carbonitrile itself, this provides a plausible mechanism by which related compounds may exert their anticancer effects.

Apoptosis Induction Pathways

Certain 5-chloro-indole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells through the modulation of key signaling pathways. Studies on a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides revealed their capability to activate intrinsic and extrinsic apoptotic pathways.

Specifically, compounds 5f and 5g from this series were examined for their effects on the human pancreatic cancer cell line (Panc-1). nih.govmdpi.comresearchgate.net The results indicated a significant increase in the levels of caspase-8 and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net Furthermore, these compounds demonstrated potent activation of caspase-3, a critical executioner caspase in the apoptotic cascade. nih.govmdpi.com Compared to untreated control cells, compounds 5f and 5g increased caspase-3 protein levels by approximately eightfold, showing greater activity than the reference compound staurosporine. nih.govmdpi.com

Table 1: Effect of Selected 5-Chloro-Indole-2-Carboxamide Derivatives on Apoptotic Markers in Panc-1 Cells
CompoundCaspase-3 Level (pg/mL)Effect on Caspase-8Effect on BaxEffect on Bcl-2
Control~70 (Calculated)BaselineBaselineBaseline
Staurosporine (Reference)503.2 ± 4.0---
Compound 5f560.2 ± 5.0IncreasedIncreasedDecreased
Compound 5g542.5 ± 5.0IncreasedIncreasedDecreased

Enzymatic Inhibition and Receptor Modulation

Derivatives of the 5-chloro-indole scaffold have been found to interact with various enzymes and receptors, leading to the modulation of their activity.

Tubulin Binding and Polymerization Inhibition

Arylthioindoles (ATIs) are a class of compounds, some of which feature a 5-chloro-indole core, that are known to be potent inhibitors of tubulin polymerization. nih.govnih.gov These agents bind to the colchicine (B1669291) site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. nih.govnih.gov This interference with microtubule function prevents the formation of a proper mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent cell death. nih.govcsic.es

For instance, the compound 5-Chloro-2-phenyl-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole was synthesized as part of a series of ATIs investigated for their anticancer properties. nih.gov Studies on related 5-halogenated ATIs demonstrated that while a chlorine atom at position 5 did not significantly alter the inhibition of tubulin assembly compared to the unsubstituted analogue, it did result in a reduction of cytotoxic activity in MCF-7 breast cancer cells. csic.esnih.gov The most potent antitubulin agent within one studied series, a 5-bromo analogue, caused a significant (56%) accumulation of HeLa cells in the G2/M phase. csic.esnih.gov This mechanism of action—disrupting tubulin dynamics to induce mitotic arrest—is a hallmark of this class of indole derivatives. mdpi.comnih.gov

Kinase Inhibition (e.g., EGFR, BRAF, CDK8, PIM kinase)

The 5-chloro-indole structure is a key component of several potent kinase inhibitors. Certain derivatives have shown significant activity against Epidermal Growth Factor Receptor (EGFR), including its mutated forms, as well as other kinases like BRAF and Cyclin-Dependent Kinase 2 (CDK2).

A series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were identified as potent inhibitors of both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M). mdpi.comresearchgate.net Compounds 5f and 5g from this series exhibited IC50 values against EGFRT790M of 9.5 ± 2 nM and 11.9 ± 3 nM, respectively, which is comparable to the reference inhibitor osimertinib. mdpi.comresearchgate.net

In another study, 5-chloro-indole-2-carboxylate derivatives were developed as dual inhibitors of EGFR and BRAFV600E. The m-piperidinyl derivative 3e was the most potent against EGFR, with an IC50 of 68 nM, and also showed strong inhibitory activity against BRAFV600E.

Furthermore, a different series of 5-substituted-3-ethylindole-2-carboxamides was designed to dually target EGFR and CDK2. Compounds 5i and 5j from this class were identified as potent dual inhibitors, with compound 5j showing a CDK2 IC50 value of 16 ± 02 nM, outperforming the reference drug dinaciclib.

Table 2: Kinase Inhibitory Activity of Selected 5-Chloro-Indole Derivatives
CompoundTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
Compound 5fEGFRT790M9.5 ± 2Osimertinib8 ± 2
Compound 5gEGFRT790M11.9 ± 3Osimertinib8 ± 2
Compound 3eEGFRWT68Erlotinib80
Compound 5iCDK224 ± 02Dinaciclib20
Compound 5jCDK216 ± 02Dinaciclib20

Allosteric Modulation of GPCRs (e.g., CB1 receptor)

The 5-chloro-indole scaffold is also central to the development of allosteric modulators for G-protein coupled receptors (GPCRs), such as the cannabinoid CB1 receptor. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a way to fine-tune receptor function rather than simply activating or blocking it.

The compound Org27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide) was one of the first identified allosteric modulators of the CB1 receptor. In in vitro binding assays, Org27569 was found to enhance the binding of the CB1 agonist [3H]CP 55,940, indicating positive cooperativity. Conversely, it decreased the binding of the CB1 inverse agonist [3H]SR 141716A, showing negative cooperativity. This suggests that these 5-chloro-indole derivatives induce a conformational change in the CB1 receptor that favors the binding of agonists over inverse agonists at the orthosteric site. Despite enhancing agonist binding, these compounds functionally acted as insurmountable antagonists in signaling assays.

AMPK Activation

AMP-activated protein kinase (AMPK) is a crucial enzyme in maintaining cellular energy homeostasis. While research on AMPK activation by 5-chloro-indole derivatives is limited, a structurally related compound, PF-06409577 (6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid), has been identified as a direct activator of AMPK. It is important to note the structural distinctions: this compound is a 6-chloro isomer and an indole-3-carboxylic acid, not a 5-chloro-indole-2-carbonitrile. The discovery and optimization of this indole acid series were pursued for the potential treatment of diabetic nephropathy, highlighting the therapeutic relevance of targeting AMPK with indole-based scaffolds.

Other Biological Activities

The versatility of the 5-chloro-indole scaffold extends to other biological targets. A notable example is 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide , which was identified as a highly potent, non-nucleoside inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. This compound demonstrated the ability to inhibit viral spread in human T-lymphoid cells at low nanomolar concentrations and showed improved potency against wild-type RT as well as key mutant enzymes (K103N and Y181C) compared to other non-nucleoside inhibitors.

Antioxidant Potential

Investigations into the direct in vitro antioxidant capacity of this compound have not been extensively reported in publicly available scientific literature. While the broader class of indole derivatives has been a subject of interest for antioxidant research, specific data from assays such as 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging or ferric reducing antioxidant power (FRAP) for this particular compound are not available. nih.govpeerj.com

The indole scaffold itself is a core component of various natural and synthetic molecules that have demonstrated antioxidant properties. nih.gov For instance, certain 3-substituted-2-oxindole derivatives, which share the core indole structure, have shown concentration-dependent scavenging of DPPH radicals. nih.gov Specifically, a 5-chloro analogue in that particular study exhibited a maximum free radical scavenging activity of 44% at a concentration of 50 μg/ml. nih.gov However, it is crucial to note that these findings pertain to structurally different molecules and cannot be directly extrapolated to this compound.

Table 1: Antioxidant Activity of a Related 5-chloro-oxindole Derivative

This table presents data for a structurally related compound to illustrate the antioxidant potential within the broader class of 5-chloro-indole derivatives, as no direct data for this compound is available.

Antidiabetic Research

The potential antidiabetic activity of this compound has not been specifically evaluated in in vitro studies reported in the available literature. Research into the antidiabetic effects of indole derivatives has often focused on the inhibition of key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase. acs.orgnih.gov Inhibition of these enzymes can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia.

Numerous synthetic and natural indole alkaloids have been investigated for their potential as antidiabetic agents. researchgate.net For example, various indole-3-acetamides have demonstrated good to moderate inhibitory activity against the α-amylase enzyme. acs.org Furthermore, some indole derivatives have been identified as potent inhibitors of α-glucosidase, with some showing significantly higher potency than the standard drug, acarbose. nih.gov

Despite these promising findings within the indole class of compounds, there is no specific published data detailing the in vitro inhibitory effects of this compound on α-amylase, α-glucosidase, or other mechanisms relevant to diabetes.

Table 2: Antidiabetic Potential of Various Indole Derivatives

This table summarizes the antidiabetic research on different classes of indole derivatives to provide context, as no direct data for this compound is currently available.

Compound Names

Future Research Directions and Emerging Applications

Development as a Lead Compound for Novel Therapeutics

The indole (B1671886) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. mdpi.comnih.gov The specific substitution pattern of 5-chloro-3-phenyl-1H-indole-2-carbonitrile offers a promising starting point for the design of new therapeutic agents. Research has already demonstrated that derivatives of the 5-chloro-indole core possess potent biological activities. For instance, various 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been synthesized and shown to be potent inhibitors of mutant EGFR/BRAF pathways, which are crucial targets in cancer therapy. mdpi.com

Furthermore, derivatives originating from 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) have been investigated for their antimicrobial and antituberculosis properties. researchgate.net This highlights the potential of this scaffold in addressing infectious diseases. The 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide has also been identified as a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase, indicating its potential in the development of antiviral drugs. nih.gov Additionally, 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives have been evaluated as inhibitors of human liver glycogen (B147801) phosphorylase a, suggesting a possible role in managing metabolic disorders. nih.gov

The existing body of research strongly supports the continued exploration of this compound as a lead compound. Future work could focus on modifying the phenyl and nitrile groups to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Table 1: Investigated Therapeutic Applications of Related 5-Chloro-Indole Scaffolds

Therapeutic AreaTarget/MechanismInvestigated DerivativesReference
Anticancer EGFR/BRAF Pathway Inhibition5-chloro-indole-2-carboxylates and pyrrolo[3,4-b]indol-3-ones mdpi.com
Anticancer Apoptotic Inducers5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides nih.gov
Antimicrobial Antibacterial and Antifungal ActivityDerivatives of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide researchgate.net
Antituberculosis M. tuberculosis InhibitionDerivatives of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide researchgate.net
Antiviral (HIV) HIV-1 Reverse Transcriptase Inhibition5-chloro-3-(phenylsulfonyl)indole-2-carboxamide nih.gov
Metabolic Disorders Human Liver Glycogen Phosphorylase a Inhibition5-chloro-N-aryl-1H-indole-2-carboxamide derivatives nih.gov

Exploration in Materials Science and Organic Electronics

While the primary research focus on indole derivatives has been in the biomedical field, their inherent electronic and photophysical properties suggest potential applications in materials science. The electron-rich indole nucleus, combined with the electron-withdrawing nitrile group and the potential for extended conjugation through the phenyl ring, makes this compound an interesting candidate for the development of novel organic electronic materials.

Future research could investigate the synthesis of polymers and small molecules incorporating this indole derivative for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The chlorine substituent can also be used as a handle for further functionalization to fine-tune the material's electronic properties and solid-state packing, which are critical for device performance. To date, specific studies on this compound in these areas are limited, representing a largely untapped area of research.

Application in Coordination Chemistry and Metal Complexes

The indole ring system and the nitrile group in this compound provide potential coordination sites for metal ions. The nitrogen atom of the indole ring and the nitrogen of the nitrile group can act as ligands, enabling the formation of a variety of metal complexes. ugm.ac.idnih.gov Research on structurally similar indole derivatives has shown their ability to form stable complexes with transition metals like copper, cobalt, and zinc. researchgate.net

These metal complexes often exhibit unique chemical and physical properties that differ from the parent organic ligand, including enhanced biological activity, catalytic capabilities, and interesting magnetic or optical properties. Future studies could explore the synthesis and characterization of metal complexes of this compound. Such complexes could be evaluated for their catalytic activity in organic synthesis, their potential as therapeutic agents with novel mechanisms of action, or their use as functional materials.

Advanced Synthetic Strategies for Complex Derivatives

The functional groups present in this compound provide multiple avenues for synthetic modification, allowing for the creation of a diverse library of complex derivatives. The indole nitrogen can be alkylated or arylated, the phenyl ring can undergo electrophilic substitution, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of subsequent chemical transformations.

Advanced cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, can be employed to further functionalize the indole core or the phenyl ring, leading to the synthesis of highly elaborate molecular architectures. nih.gov For example, research has demonstrated the synthesis of complex heterocyclic systems by reacting 5-chloro-3-phenyl-1H-indole-2-carbonyl azide with chalcones. researchgate.net Another study detailed the synthesis of pyrrolo[3,4-b]indol-3-ones from a 5-chloro-indole precursor. mdpi.com The development of novel synthetic methodologies to efficiently and selectively functionalize this compound will be crucial for exploring its full potential in various scientific fields.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The field of drug discovery is increasingly being transformed by the integration of artificial intelligence (AI) and machine learning (ML). nih.govjsr.orgnih.gov These computational tools can accelerate the identification of promising drug candidates by analyzing vast datasets to predict biological activity, toxicity, and pharmacokinetic properties. drughunter.com

Q & A

Q. What are the standard synthetic routes for 5-chloro-3-phenyl-1H-indole-2-carbonitrile, and how can purity be validated?

The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura, leveraging palladium catalysts to introduce the phenyl group at the indole 3-position. Chlorination at the 5-position can be achieved using reagents like NCS (N-chlorosuccinimide). Purity validation requires HPLC (>98% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Melting point determination (mp 193–198°C for analogous indole derivatives) provides additional validation .

Q. What safety precautions are critical when handling this compound?

Based on GHS classification for similar indole derivatives, this compound likely poses acute toxicity (Category 4 for oral/dermal/inhalation routes) and irritancy (skin/eyes). Use PPE (nitrile gloves, lab coats), work in a fume hood, and store under inert gas (e.g., argon) at –20°C. Emergency measures include ethanol rinsing for skin contact and immediate medical consultation for ingestion .

Q. How can spectroscopic contradictions in characterizing this compound be resolved?

Discrepancies in NMR or mass spectrometry data may arise from residual solvents, tautomerism, or crystallographic disorder. Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks, and compare experimental results with computational predictions (DFT for NMR chemical shifts). X-ray crystallography (as in ) provides unambiguous structural confirmation by analyzing dihedral angles (e.g., C4–N1–C1–C2 = 109.73°) .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations using software like MOE (Molecular Operating Environment) can model electron density maps and Fukui indices to identify reactive sites. For example, the carbonitrile group (C≡N) exhibits high electrophilicity, making it susceptible to nucleophilic attack. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize reaction conditions .

Q. How do steric and electronic effects influence the crystal packing of this compound?

X-ray diffraction studies of analogous indole derivatives reveal that the phenyl group at position 3 introduces steric hindrance, leading to twisted conformations (e.g., C3–C4–N1–C1 dihedral angle = 124.57°). The chloro substituent enhances intermolecular halogen bonding, as seen in shortened Cl···π contacts (3.3–3.5 Å). Hirshfeld surface analysis quantifies these interactions, showing ~12% contribution from Cl-related contacts .

Q. What strategies resolve contradictions between theoretical and experimental UV-Vis spectra?

Discrepancies often arise from solvent polarity or aggregation effects. Time-Dependent DFT (TD-DFT) simulations incorporating solvent models (e.g., PCM for methanol) improve agreement. Experimental validation requires adjusting concentration to prevent π-π stacking, which redshifts absorption bands. For indole derivatives, λmax typically ranges 280–320 nm .

Q. How can regioselectivity challenges in modifying the indole core be addressed?

Directed ortho-metalation (DoM) using directing groups (e.g., –CN) enables selective functionalization. For example, lithiation at the 4-position of the indole ring is guided by the electron-withdrawing carbonitrile group. Competitive pathways are suppressed by low temperatures (–78°C) and chelating agents (TMEDA) .

Methodological Tables

Table 1: Key Crystallographic Parameters for Analogous Indole Derivatives

ParameterValue ()Value ()
Dihedral Angle C3–C4–N1124.57°121.28°
Cl···π Distance3.45 Å3.32 Å
Space GroupP2₁/cP-1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.